4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline
Description
Properties
IUPAC Name |
4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-9-7-13-14(8-10(9)2)18-15(17-13)11-3-5-12(16)6-4-11/h3-8H,16H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCIVOLORKWIBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline typically involves the cyclocondensation of o-phenylenediamine with aromatic carboxylic acids. One common method is the reaction of o-phenylenediamine with 4-aminobenzoic acid in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is carried out under reflux conditions at temperatures ranging from 140°C to 220°C for several hours .
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. Microwave-assisted synthesis has also been explored, where the reaction mixture is subjected to microwave irradiation, significantly reducing reaction times and improving yields .
Chemical Reactions Analysis
Types of Reactions
4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aniline group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Research has demonstrated that benzimidazole derivatives, including 4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline, exhibit notable anticancer properties. A study evaluated various benzimidazole complexes for their cytotoxic effects against different cancer cell lines. The results indicated that certain derivatives showed significant selectivity and potency against lung cancer cells (A-549) with IC50 values ranging from 10.9 to 15.7 μM .
1.2 Antimicrobial Properties
Benzimidazole compounds are recognized for their antimicrobial activities. A series of derivatives were synthesized and tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results highlighted that compounds containing the benzimidazole moiety effectively inhibited bacterial growth, suggesting potential use as antimicrobial agents .
Mechanistic Insights
2.1 Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications at various positions on the benzimidazole ring, which can enhance its biological activity. Studies involving structure-based optimization have shown that substituents at the 5 and 6 positions significantly affect the compound's potency against specific targets, such as RAS proteins involved in cancer pathways .
2.2 Interaction with Biological Targets
The compound has been investigated for its ability to modulate nucleotide exchange on RAS proteins in vitro, which is crucial for understanding its potential role in cancer therapy. The binding affinities and interaction patterns with these targets provide insights into how structural modifications can lead to improved therapeutic efficacy .
Synthesis and Characterization
3.1 Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For example, condensation reactions between substituted anilines and benzimidazole derivatives have been reported to yield high-purity products .
3.2 Characterization Techniques
Characterization of synthesized compounds is performed using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures and purity levels .
Case Studies
| Study | Objective | Results | |
|---|---|---|---|
| Study A | Evaluate anticancer activity | IC50 values of 10.9 μM against A-549 cells | Suggests potential for development as an anticancer agent |
| Study B | Investigate antimicrobial efficacy | Effective against E. coli with significant inhibition zones | Highlights potential as an antimicrobial compound |
| Study C | SAR analysis on benzimidazole derivatives | Identified key substituents enhancing potency | Provides direction for future drug design |
Mechanism of Action
The mechanism of action of 4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline involves its interaction with various molecular targets. The benzimidazole core can mimic the structure of purines, allowing it to bind to enzymes and receptors involved in DNA and RNA synthesis . This binding can inhibit the activity of these enzymes, leading to potential therapeutic effects such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Structural Comparisons
The table below summarizes key structural differences between 4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline and related compounds:
| Compound Name | Core Heterocycle | Substituents | Key Structural Features | |
|---|---|---|---|---|
| This compound (Target) | Benzimidazole | 5,6-dimethyl; 2-aniline | Fused benzene-imidazole core with electron-donating methyl groups and aniline functionality | |
| 4-(1H-Benzimidazol-2-yl)aniline | Benzimidazole | No methyl groups; 2-aniline | Simpler benzimidazole derivative lacking methyl substitution, altering electronic properties | |
| 4-Chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline | Benzimidazole | 1-methyl; 4-chloroaniline | Chloro and methyl groups enhance lipophilicity and receptor binding | |
| 4-(1,3-Benzoxazol-2-yl)-2-methylaniline | Benzoxazole | 2-methylaniline | Benzoxazole core (oxygen instead of nitrogen) reduces basicity compared to benzimidazoles | |
| 4-(1H-Imidazol-2-yl)aniline hydrochloride | Imidazole | No fused benzene; protonated aniline | Smaller heterocycle with lower aromaticity and distinct solubility |
Key Observations :
- Heterocycle Type : Benzimidazoles (e.g., target compound) generally exhibit higher aromaticity and basicity than imidazoles or benzoxazoles, influencing their interaction with biological targets .
- Chloro substituents (e.g., in 4-chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline) increase electrophilicity and metabolic stability .
Key Observations :
- Anticancer Activity : The target compound’s 5,6-dimethyl substitution correlates with enhanced anticancer activity compared to simpler benzimidazoles, likely due to improved DNA intercalation or kinase inhibition .
- Heterocycle Impact : Benzoxazole derivatives (e.g., 4-(1,3-Benzoxazol-2-yl)-2-methylaniline) show lower antimicrobial activity but are valuable in materials science due to their optoelectronic properties .
Research Findings and Mechanistic Insights
Molecular Interactions
- Benzimidazoles : The fused aromatic system enables π-π stacking with biological macromolecules, while the dimethyl groups enhance hydrophobic interactions .
- Benzoxazoles : Oxygen in the benzoxazole core reduces basicity, limiting hydrogen-bonding interactions compared to benzimidazoles .
Biological Activity
4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and other therapeutic potentials, supported by various studies and findings.
Chemical Structure and Properties
The compound this compound can be represented by the following chemical structure:
This structure features a benzimidazole core with dimethyl substitutions at positions 5 and 6 and an aniline moiety at position 4.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of benzimidazole derivatives, including this compound. For instance:
- Cytotoxicity Studies : Research has shown that benzimidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study indicated that related compounds demonstrated IC50 values as low as 10.9 µM against lung cancer (A-549) cells and moderate selectivity against colorectal cancer (Caco-2) cells .
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| Complex 4 | A-549 | 10.9 | High |
| Complex 6 | Caco-2 | 15.7 | Moderate |
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives is well-documented. The compound has shown activity against various pathogens:
- Bacterial Inhibition : Studies indicate that benzimidazole derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory effects of benzimidazole derivatives:
- Mechanism of Action : The anti-inflammatory activity is often linked to the inhibition of enzymes involved in inflammatory pathways, such as phospholipase A2 (PLA2) and aldose reductase (AR). These enzymes are crucial in mediating inflammatory responses in various diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of benzimidazole derivatives:
- Substitution Effects : The presence of hydrophobic groups and specific substitutions on the benzimidazole ring significantly affects the compound's potency. For example, modifications at positions 5 and 6 have been shown to enhance anticancer activity while maintaining selectivity towards cancer cells .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Anticancer Evaluation : A study synthesized a series of benzimidazole derivatives and assessed their cytotoxicity against multiple cancer cell lines, revealing promising results with some compounds exhibiting high selectivity towards specific cancer types .
- Antimicrobial Screening : Another investigation tested various benzimidazole derivatives against clinical isolates of bacteria, demonstrating effective inhibition at low concentrations .
Q & A
Q. What are the optimal synthetic routes for 4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline, and how do steric/electronic factors influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with nitration and subsequent functionalization of the benzimidazole and aniline moieties. Key steps include:
- Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to attach the benzimidazole to the aniline ring. Steric hindrance from the 5,6-dimethyl groups may require elevated temperatures (80–120°C) and ligands like XPhos to enhance catalytic efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while additives like KCO neutralize acidic byproducts .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) ensures purity. Monitor reaction progress via TLC or HPLC-MS .
Q. How can X-ray crystallography using SHELX software elucidate the molecular structure and hydrogen-bonding networks?
- Methodological Answer :
- Data Collection : Collect high-resolution diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion .
- Refinement in SHELXL : Use iterative cycles of least-squares refinement with anisotropic displacement parameters for non-H atoms. The 5,6-dimethyl groups may require constraints to resolve disorder .
- Hydrogen Bond Analysis : Apply Etter’s graph-set notation to classify interactions (e.g., N–H⋯N bonds between benzimidazole and aniline groups). Hydrogen bonding patterns influence crystal packing and stability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data (e.g., cytotoxicity vs. non-toxicity) across studies?
- Methodological Answer :
- Experimental Replication : Standardize cell lines (e.g., MCF-7, MDA-MB-468), culture conditions, and compound concentrations (e.g., 0–100 μM over 7–10 days) to match literature protocols .
- Contradiction Analysis : Assess impurities via NMR or LC-MS; dimethyl substituents may oxidize to quinones under prolonged storage, altering bioactivity .
- Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to compare IC values. Statistical tools (ANOVA, t-tests) identify significant outliers .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases or DNA)?
- Methodological Answer :
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets (e.g., EGFR kinase). The benzimidazole ring may form π-π stacking with phenylalanine residues, while the aniline NH group hydrogen-bonds with aspartate .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes. Solvation models (TIP3P water) account for hydrophobic effects of dimethyl groups .
Q. What challenges arise in crystallographic refinement due to the compound’s substituents, and how are they addressed?
- Methodological Answer :
- Disorder Management : The 5,6-dimethyl groups may adopt multiple conformations. Use PART instructions in SHELXL to refine occupancy ratios .
- Thermal Motion : Apply TLS (translation-libration-screw) models to anisotropic displacement parameters, particularly for the benzimidazole ring .
- Validation Tools : Check geometry with PLATON; RMSD for bond lengths should be < 0.02 Å .
Q. How do reaction kinetics and solvent effects influence the compound’s stability in catalytic transformations?
- Methodological Answer :
- Kinetic Studies : Use UV-Vis spectroscopy to monitor degradation (e.g., λ = 320 nm for benzimidazole). Pseudo-first-order kinetics reveal rate dependence on pH and solvent polarity .
- Solvent Screening : Compare aprotic (THF, acetonitrile) vs. protic (MeOH, HO) solvents. Polar aprotic solvents stabilize transition states in nucleophilic substitutions .
Methodological Design Questions
Q. How to design derivatives with enhanced pharmacological properties while retaining core activity?
- Methodological Answer :
- SAR Studies : Modify substituents at the 4-aniline position (e.g., trifluoromethyl for lipophilicity; pyrimidine for π-stacking). Retain the benzimidazole for kinase inhibition .
- ADMET Prediction : Use SwissADME to optimize logP (target 2–3) and reduce CYP3A4 inhibition. Methyl groups may improve metabolic stability .
Q. What analytical techniques resolve conflicting spectroscopic data (e.g., H NMR shifts) for structural confirmation?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Correlate aromatic protons (δ 7.2–8.1 ppm) with C signals to assign benzimidazole vs. aniline protons. NOESY detects spatial proximity between methyl and NH groups .
- DFT Calculations : Compare computed (Gaussian 09, B3LYP/6-311+G(d,p)) vs. experimental IR and NMR spectra to validate tautomeric forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
